

JNK Inhibitors: A Comparative Guide to Isoform Specificity

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For Researchers, Scientists, and Drug Development Professionals

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a pivotal role in a wide array of cellular processes, including stress responses, apoptosis, inflammation, and cell differentiation. The three main isoforms—JNK1, JNK2, and JNK3—share a high degree of sequence homology, particularly within the ATP-binding pocket, making the development of isoform-specific inhibitors a significant challenge. However, due to the distinct and sometimes opposing biological roles of each isoform, isoform-selective inhibition is a critical goal for therapeutic intervention in various diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[1][2]

This guide provides a comparative analysis of the isoform specificity of several well-characterized JNK inhibitors, supported by quantitative data and detailed experimental methodologies.

Quantitative Comparison of JNK Inhibitor Isoform Specificity

The inhibitory activity of small molecule compounds against the JNK isoforms is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several notable JNK inhibitors against JNK1, JNK2, and JNK3. Lower IC50 values indicate greater potency.



Inhibitor	JNK1 IC50 (nM)	JNK2 IC50 (nM)	JNK3 IC50 (nM)	Isoform Selectivity Profile
SP600125	40	40	90	Pan-JNK inhibitor
AS602801 (Bentamapimod)	80	90	230	Pan-JNK inhibitor
Tanzisertib (CC- 930)	61	5	5	JNK2/3 selective
JNK-IN-8	4.7	18.7	1	Pan-JNK inhibitor (covalent)
Compound 1 (An aminopyridine)	518	210	<1	Highly JNK3 selective
Compound 4 (A pyrimidine derivative)	420	97	16	JNK2/3 selective
YL5084	-	-	84	JNK2 selective over JNK1 (covalent)
26k (An aminopyrazole derivative)	>500	>210	<1	Highly JNK3 selective

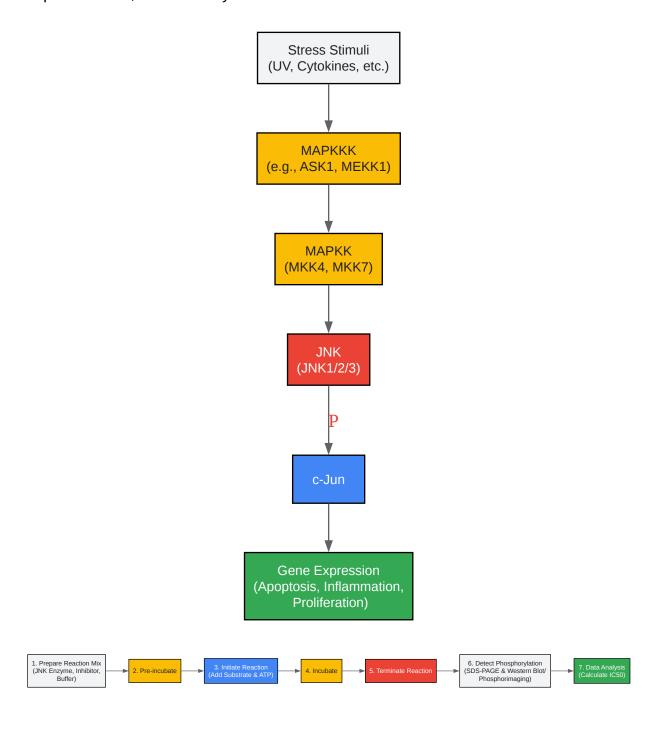
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and substrate used.[1] The data presented here is compiled from multiple sources to provide a comparative overview.[3][4][5][6][7][8]

JNK Signaling Pathway

The JNK signaling cascade is a component of the larger mitogen-activated protein kinase (MAPK) pathway. It is activated by a variety of cellular stressors and inflammatory cytokines.



The core of the pathway is a three-tiered kinase module consisting of a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the JNK itself (a MAPK). Upon activation, JNKs translocate to the nucleus to phosphorylate and regulate the activity of several transcription factors, most notably c-Jun.



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